2-Nitro-2-octylpropane-1,3-diol
CAS No.: 64434-69-1
Cat. No.: VC18449675
Molecular Formula: C11H23NO4
Molecular Weight: 233.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64434-69-1 |
|---|---|
| Molecular Formula | C11H23NO4 |
| Molecular Weight | 233.30 g/mol |
| IUPAC Name | 2-nitro-2-octylpropane-1,3-diol |
| Standard InChI | InChI=1S/C11H23NO4/c1-2-3-4-5-6-7-8-11(9-13,10-14)12(15)16/h13-14H,2-10H2,1H3 |
| Standard InChI Key | LCQJXQRVOVCCQY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CO)(CO)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Core Molecular Architecture
2-Nitro-2-octylpropane-1,3-diol (C₁₁H₂₃NO₄) features a central propane-1,3-diol backbone substituted at the C2 position with a nitro group (-NO₂) and an octyl chain (-C₈H₁₇). This configuration introduces steric hindrance and polar-nonpolar dichotomy, influencing solubility, reactivity, and thermal stability. Comparative analysis with 2-methyl-2-nitro-1,3-propanediol (C₄H₉NO₄) reveals that the octyl substituent significantly elevates molecular weight (269.31 g/mol vs. 135.12 g/mol) and hydrophobic character .
Spectroscopic Signatures
While experimental NMR or IR data for the octyl derivative remain unpublished, the methyl analog provides a foundational reference:
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¹H NMR: Peaks at δ 3.76 ppm (d, J = 5.5 Hz, 6H) correspond to methylene protons adjacent to hydroxyl groups .
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¹³C NMR: Resonances at δ 95.1 ppm (quaternary carbon bearing nitro) and δ 58.5 ppm (hydroxyl-bearing carbons) .
The octyl chain would introduce additional signals in the δ 0.5–1.5 ppm range for alkyl protons and δ 14–35 ppm for aliphatic carbons.
Synthetic Methodologies and Optimization
Nitroalkylation Strategies
The synthesis of 2-nitro-2-octylpropane-1,3-diol may adapt pathways used for shorter-chain analogs. For 2-methyl-2-nitro-1,3-propanediol, key steps include:
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Nitro-Henry Reaction: Condensation of nitromethane with formaldehyde under basic conditions, yielding 2-nitropropanediol intermediates .
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Alkylation: Introducing the octyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, treatment of 2-nitropropane-1,3-diol with 1-bromooctane in the presence of K₂CO₃ could facilitate alkylation .
Yield Enhancement Techniques
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Phase-Transfer Catalysis: Employing tetrabutylammonium bromide to improve interfacial reactivity in biphasic systems .
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Purification: Flash chromatography (hexane/EtOAc gradients) or recrystallization from chloroform, as demonstrated for 2-methyl derivatives (84% yield) .
Physicochemical Properties and Stability
Thermal Characteristics (Table 1)
The elongated octyl chain reduces melting point via disrupted crystal packing while marginally lowering density due to increased hydrocarbon content.
Solubility and Partitioning
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